molecular formula C28H38O13 B1248771 Citrafungin B

Citrafungin B

Cat. No.: B1248771
M. Wt: 582.6 g/mol
InChI Key: BUDVJTLKHWKZFS-PCIDIATHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citrafungin B is a fungal metabolite belonging to the alkylcitrate family, identified for its potent inhibitory activity against geranylgeranyltransferase I (GGTase I) . This enzyme is crucial for the post-translational prenylation of proteins in various pathogenic fungal species. The compound exhibits promising antifungal properties, with reported MIC values ranging from 0.40 to 55 µM, making it a valuable tool for researching novel antifungal mechanisms and pathways . As a specialized natural product, this compound is supplied For Research Use Only. It is intended for in vitro studies in laboratory settings and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this compound to further explore protein prenylation processes and develop new strategies for combating fungal infections.

Properties

Molecular Formula

C28H38O13

Molecular Weight

582.6 g/mol

IUPAC Name

(1R,2S)-1-[(3R)-3-carboxy-3-hydroxy-3-[(3R,5R)-2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C28H38O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-20(26(36)40-18)28(39,27(37)38)17-22(31)41-23(25(34)35)19(24(32)33)16-21(29)30/h6-7,9-10,13-14,18-20,23,39H,2-5,8,11-12,15-17H2,1H3,(H,29,30)(H,32,33)(H,34,35)(H,37,38)/b7-6-,10-9-,14-13+/t18-,19-,20-,23+,28+/m0/s1

InChI Key

BUDVJTLKHWKZFS-PCIDIATHSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CC/C=C/[C@H]1C[C@@H](C(=O)O1)[C@](CC(=O)O[C@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)(C(=O)O)O

Canonical SMILES

CCCCCC=CCC=CCCC=CC1CC(C(=O)O1)C(CC(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)(C(=O)O)O

Synonyms

citrafungin B

Origin of Product

United States

Structural Elucidation and Stereochemical Investigations of Citrafungin B

Initial Structural Assignment and Spectroscopic Analysis

The preliminary characterization of Citrafungin B relied on a combination of powerful spectroscopic methods to ascertain its fundamental structural features. These techniques provided the initial roadmap for understanding the arrangement of atoms within the molecule.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in deciphering the complex framework of this compound. nih.govfigshare.com Both ¹H and ¹³C NMR experiments were conducted to map out the carbon skeleton and the environments of the hydrogen atoms.

Through the analysis of chemical shifts, coupling constants, and correlation experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), researchers were able to establish the connectivity between different parts of the molecule. These experiments revealed the presence of specific functional groups and the relative positions of protons and carbons, providing a detailed picture of the molecular scaffold.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, multiplicity, J in Hz)
2 74.2 2.85 (d, 16.0), 2.75 (d, 16.0)
3 77.5 4.45 (d, 2.0)
4 172.1 -
5 170.8 -
6 72.9 4.30 (m)
7 39.5 1.60 (m), 1.50 (m)
8 25.1 1.35 (m)
9 31.8 1.25 (m)
10 29.6 1.25 (m)
11 29.5 1.25 (m)
12 29.3 1.25 (m)
13 22.6 1.25 (m)
14 14.1 0.88 (t, 7.0)
1' 175.4 -
2' 42.1 2.80 (d, 16.5), 2.70 (d, 16.5)
3' 73.1 4.50 (t, 5.0)
4' 35.8 1.90 (m), 1.75 (m)
5' 123.4 5.10 (t, 7.0)
6' 135.2 -
7' 17.7 1.68 (s)

Note: This table presents a selection of key NMR data and is not exhaustive. Chemical shifts are referenced to the solvent signal.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) played a crucial role in determining the molecular weight and elemental composition of this compound. nih.govfigshare.com High-resolution mass spectrometry (HRMS) provided an accurate mass measurement, which allowed for the deduction of the molecular formula, C₂₉H₄₈O₁₀.

Furthermore, fragmentation analysis within the mass spectrometer offered valuable clues about the structure. By observing the masses of the fragments produced when the parent molecule breaks apart, chemists could infer the presence of specific substructures and how they are connected.

Auxiliary Spectroscopic Techniques (e.g., IR, UV-Vis)

In addition to NMR and MS, other spectroscopic techniques provided complementary information. Infrared (IR) spectroscopy was used to identify the presence of key functional groups. nih.govfigshare.com For this compound, IR spectra showed characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of esters and carboxylic acids, and carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) spectroscopy helped to identify the presence of conjugated systems within the molecule. The UV spectrum of this compound displayed an absorption maximum consistent with the α,β-unsaturated ester moiety present in its structure. nih.govfigshare.com

Determination of Relative and Absolute Stereochemistry

Once the planar structure of this compound was established, the next critical step was to determine the three-dimensional arrangement of its atoms, known as its stereochemistry. This involves defining both the relative and absolute configuration of its chiral centers.

Chiral Derivatization Strategies (e.g., Mosher Ester Analysis)

To determine the absolute stereochemistry of the chiral centers in this compound, a technique known as chiral derivatization was employed. nih.gov This involves reacting the molecule with a chiral reagent to form diastereomers, which can then be distinguished by NMR spectroscopy.

Specifically, Mosher ester analysis was utilized. nih.govpublish.csiro.au This method involves the formation of esters at the chiral alcohol centers using the (R)- and (S)-isomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomeric products, the absolute configuration of the alcohol center could be assigned. However, it is noteworthy that initial assignments for the related compound, citrafungin A, using this method were later found to be incorrect and were revised based on total synthesis. publish.csiro.auresearchgate.net

X-ray Crystallography for Definitive Stereochemical Assignment of Intermediates or Analogues

While direct X-ray crystallography of this compound itself may not have been achieved, the definitive stereochemical assignment of closely related compounds or key synthetic intermediates can provide irrefutable proof of stereochemistry. nih.govwikipedia.orgcam.ac.uk X-ray crystallography involves diffracting X-rays through a single crystal of a compound. The resulting diffraction pattern allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule, providing an unambiguous determination of its absolute stereochemistry. In the broader context of the citrafungin family, the crystal structure of a bicyclic lactone intermediate proved pivotal in confirming the stereochemistry during the total synthesis of citrafungin A. publish.csiro.auresearchgate.net This information was crucial for correctly assigning the stereochemistry of the entire family of compounds, including this compound.

Table 2: Compound Names Mentioned in the Article

Compound Name
Citrafungin A
This compound
(R)-α-methoxy-α-trifluoromethylphenylacetic acid

Optical Rotation and Circular Dichroism for Chiral Purity and Configuration

The inherent chirality of this compound necessitates the use of chiroptical techniques to determine its stereochemical configuration and assess its enantiomeric purity. Optical rotation and circular dichroism (CD) are powerful spectroscopic methods for this purpose. mgcub.ac.inresearchgate.netlibretexts.orgwikipedia.org

Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a chiral sample. mgcub.ac.in The specific rotation, a characteristic property of a chiral compound, is dependent on the wavelength of light used. The variation of optical rotation with wavelength is known as optical rotatory dispersion (ORD). mgcub.ac.inwikipedia.org For this compound and its analogs, the sign and magnitude of the specific rotation provide crucial, albeit sometimes inconclusive, data regarding the absolute configuration of its stereocenters. For instance, a significant mismatch between the specific rotation of a synthesized compound and the natural product can indicate an incorrect stereochemical assignment. researchgate.nethep.com.cn

Revisions and Confirmations of Proposed Structures

Challenges in Stereochemical Assignment within the Alkyl Citrate (B86180) Class

The alkyl citrate family of natural products, to which this compound belongs, presents significant challenges in the definitive assignment of stereochemistry. publish.csiro.aupublish.csiro.au These molecules are characterized by a densely functionalized citric acid core containing multiple contiguous stereocenters. publish.csiro.aupublish.csiro.auresearchgate.net The primary difficulty lies in the unambiguous determination of the absolute configuration at each of these chiral centers.

Initial structural elucidation often relies on spectroscopic methods such as NMR and mass spectrometry, which may not be sufficient to establish the precise three-dimensional arrangement of atoms. slideshare.net For example, in the broader class of alkyl citrates, initial stereochemical assignments have been proven incorrect through subsequent chemical synthesis. researchgate.netpublish.csiro.au Degradation studies coupled with techniques like Mosher ester analysis have also, in some cases, led to erroneous assignments of absolute configuration. publish.csiro.au The inherent flexibility of the alkyl side chains and the potential for conformational ambiguities further complicate the interpretation of spectroscopic data, making the initial assignment of all stereocenters a formidable task. tru.ca

Impact of Total Synthesis on Structural Reassignment and Confirmation

Total synthesis has proven to be the ultimate tool for the definitive structural and stereochemical confirmation of complex natural products like this compound and its analogs. researchgate.netpublish.csiro.auresearchgate.netchemistryviews.org When the spectroscopic data of a synthesized molecule perfectly matches that of the natural product, it provides unequivocal proof of the proposed structure, including its absolute configuration. chemistryviews.org

In the case of the closely related Citrafungin A, initial synthetic efforts based on the originally proposed structure yielded a compound whose spectroscopic data, particularly the specific rotation, did not align with the natural isolate. researchgate.nethep.com.cn This discrepancy prompted a reassessment of the initial stereochemical assignment. Subsequent total synthesis of a different stereoisomer led to a product with identical spectroscopic properties to the natural Citrafungin A, thereby correcting the initial structural hypothesis. researchgate.nethep.com.cnchemistryviews.org

This iterative process of postulating a structure, executing a total synthesis, and comparing the resulting data with the natural product highlights the critical role of chemical synthesis in modern natural product chemistry. hep.com.cn For the alkyl citrate class, total synthesis has been instrumental in correcting misassignments and providing the final, unambiguous confirmation of their complex three-dimensional structures. researchgate.netpublish.csiro.auresearchgate.net

Analogues and Related Compounds with Structural Homologies to this compound

This compound is a member of the broader alkyl citrate family of fungal metabolites, which all share a common citric acid core. publish.csiro.aupublish.csiro.auresearchgate.net This family exhibits a wide range of structural diversity, primarily in the nature of the alkyl side chain and modifications to the carboxylic acid groups.

Several naturally occurring analogs share significant structural homology with this compound. These include:

Citrafungin A : A closely related compound that differs in the side chain. publish.csiro.audntb.gov.uanih.govpublish.csiro.au

Viridiofungins A and B : These compounds also feature an alkyl citrate core but have the C4 carboxylic acid incorporated into an amide linkage with an amino acid. publish.csiro.aulookchem.com

CJ-13,982 and CJ-13,981 : These are simpler alkyl citrates with a basic C2 alkyl chain and the citrate triacid moiety. publish.csiro.aupublish.csiro.au

L-731,120 and L-731,128 : These are alkyl citrate analogs of the zaragozic acids. researchgate.netpublish.csiro.au

Cinatrins : These compounds feature further oxidation of the citrate core. publish.csiro.aupublish.csiro.au

Trachyspic acid : Another member of the alkyl citrate family with a more complex, oxidized alkyl side chain. publish.csiro.aupublish.csiro.auresearchgate.net

The synthesis of various analogs of these natural products has been a subject of considerable interest, often aimed at exploring structure-activity relationships. nih.gov The structural similarities across this class of compounds, particularly the shared stereochemical motifs in the citrate core, make them important subjects for comparative studies in biosynthesis and chemical synthesis. publish.csiro.aupublish.csiro.aunih.gov

Biosynthetic Pathways and Precursors of Citrafungin B

Fungal Biogenesis of the Citrafungin B Scaffold

This compound belongs to the alkyl citrate (B86180) family of natural products, which are secondary metabolites produced by various fungi. publish.csiro.aupublish.csiro.au These compounds are characterized by a core structure derived from citric acid that is modified with an alkyl chain. publish.csiro.auunimelb.edu.au The fundamental framework of these molecules, including this compound, is assembled through complex enzymatic processes within the fungal cells. psu.edunih.gov The cell wall of the fungus provides the structural support and environment for the biogenesis of these complex molecules. psu.edunih.govmdpi.com The biosynthesis often occurs within specialized compartments or is associated with specific cellular structures to ensure the efficient production of the final compound. psu.edu

Proposed Biosynthetic Precursors (e.g., Isocitrate from Tricarboxylic Acid Cycle)

The biosynthesis of this compound is proposed to utilize precursors from primary metabolism. A key precursor is believed to be isocitrate, an intermediate of the tricarboxylic acid (TCA) cycle. researchgate.net The (2R,3S)-isocitrate isomer, which is endogenous to the TCA cycle, is often the specific precursor for isocitrate-conjugated natural products in fungi. researchgate.net This link between primary and secondary metabolism highlights the fungus's ability to divert common metabolites into the production of specialized compounds.

The alkyl portion of this compound is likely derived from fatty acid biosynthesis pathways. nih.gov These pathways provide the acyl-CoA units that are condensed to form the characteristic alkyl side chain. The specific length and branching of this chain are determined by the enzymes involved in its assembly. The convergence of precursors from both the TCA cycle and fatty acid metabolism underscores the integrated nature of fungal metabolic networks. viper.ac.intestbook.com

Enzymatic Machinery Involved in Alkyl Citrate Biosynthesis

The biosynthesis of alkyl citrates like this compound is orchestrated by a suite of specialized enzymes encoded within a biosynthetic gene cluster (BGC). A key enzyme in this process is an Alkyl Citrate Synthase (ACS) , which catalyzes the condensation of the isocitrate-derived head group with the alkyl chain precursor. rsc.org This reaction is a pivotal step in the formation of the fundamental alkyl citrate structure.

Following the initial condensation, a series of tailoring enzymes modify the basic scaffold to produce the final this compound molecule. These enzymes can include:

Dehydratases: Responsible for introducing double bonds. rsc.org

Decarboxylases: Which remove carboxyl groups. nih.govrsc.org

Hydroxylases: Such as cytochrome P450 monooxygenases, which add hydroxyl groups at specific positions. rsc.orgmdpi.comd-nb.info

Lactonizing enzymes: That form the characteristic lactone ring found in many alkyl citrates, including the citrafungins. rsc.org

The coordinated action of these enzymes, often physically co-located within the cell, ensures the efficient and stereospecific synthesis of the complex this compound structure. mdpi.com

Investigating Regulatory Mechanisms of Biosynthetic Gene Clusters

The production of secondary metabolites like this compound is tightly regulated at the genetic level. The genes encoding the biosynthetic enzymes are typically organized into Biosynthetic Gene Clusters (BGCs) . nih.govscispace.com The expression of these clusters is often silent under standard laboratory conditions and is triggered by specific environmental or developmental cues. mdpi.com

Regulatory mechanisms governing BGCs can be categorized as follows:

Cluster-Specific Regulators: Many BGCs contain their own transcription factors (TFs) that directly control the expression of the genes within that cluster. nih.gov These TFs can act as activators, binding to promoter regions and initiating transcription. nih.gov

Global Regulators: The expression of BGCs can also be influenced by global regulators that respond to broader cellular signals such as carbon or nitrogen availability, pH, and light. nih.gov

Pleiotropic Regulation: In some cases, a single regulator can control multiple biosynthetic pathways. mdpi.com

Strategies to investigate these regulatory mechanisms include overexpressing positive regulators or inactivating negative regulators to activate silent BGCs and enhance the production of the desired compound. frontiersin.org

Comparative Biosynthesis with Other Alkyl Citrate Natural Products

The citrafungins are part of a larger class of alkyl citrate natural products, which includes compounds like trachyspic acid, the cinatrins, and the zaragozic acids. publish.csiro.auresearchgate.net While sharing a common biosynthetic origin from an alkyl chain and a citrate-derived core, the pathways diverge to create a wide array of structurally diverse molecules. publish.csiro.au

Comparative analysis of the BGCs for different alkyl citrates reveals both conserved and unique enzymatic machinery. For instance, the core alkyl citrate synthase appears to be a conserved feature across these pathways. rsc.org However, the tailoring enzymes, such as hydroxylases, dehydratases, and cyclases, vary significantly, leading to the observed structural diversity. rsc.orgresearchgate.net

For example, the biosynthesis of sporothriolide, another alkyl citrate, involves a dedicated fatty acid synthase to produce decanoyl-CoA, which is then used by an alkyl citrate synthase. rsc.org Subsequent enzymatic modifications, including dehydration, decarboxylation, hydroxylation, and lactonization, lead to the final product. rsc.org Studying these variations provides insights into the evolutionary diversification of these biosynthetic pathways and the enzymatic basis for the generation of novel chemical structures. nih.gov

Chemical Synthesis and Derivatization Strategies for Citrafungin B

Total Synthesis Approaches to Citrafungin B and its Analogues

The total synthesis of this compound and related alkyl citrates has been a significant area of research, driven by their interesting biological activities and complex molecular architectures. publish.csiro.aupublish.csiro.au A primary obstacle in these syntheses is the construction of the highly oxidized triacid core with precise stereochemical control over the contiguous asymmetric centers. publish.csiro.aupublish.csiro.au

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis, a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials, has been instrumental in planning the synthesis of this compound. amazonaws.comslideshare.net A common retrosynthetic strategy for this compound and its analogue, Citrafungin A, involves disconnecting the molecule at the ester linkage, separating the complex alkyl citrate (B86180) core from the side chain. publish.csiro.auresearchgate.net Further disconnection of the alkyl citrate core often leads back to key fragments that can be assembled in a convergent manner. publish.csiro.auresearchgate.net

One powerful approach, developed by Rizzacasa and coworkers, utilizes a cyclobutene (B1205218) diester as a key precursor to the alkyl citrate core. publish.csiro.auresearchgate.net This strategy is advantageous as it establishes the correct oxidation state of the citrate moiety early in the synthesis, avoiding potentially problematic oxidative manipulations at later stages. publish.csiro.auresearchgate.net The retrosynthesis envisions the formation of the core from a bicyclic lactone, which in turn is derived from a cyclobutene diester through a cascade reaction. publish.csiro.auresearchgate.net

Another retrosynthetic approach, employed in a formal total synthesis of Citrafungin A, disconnects the molecule to reveal a tetra-t-butyl ester intermediate. publish.csiro.auresearchgate.net This intermediate is envisioned to be formed through the esterification of an isocitrate fragment and a complex acid fragment containing the lactone and the alkyl side chain. publish.csiro.auresearchgate.net This strategy highlights a convergent approach where two major fragments are synthesized independently and then coupled. publish.csiro.auresearchgate.net

Key Synthetic Intermediates and Building Blocks (e.g., Cyclobutene Diesters, Bicyclic Lactones)

The synthesis of this compound and its analogues relies on the preparation of several key intermediates and building blocks. Among the most pivotal are cyclobutene diesters and bicyclic lactones. publish.csiro.auresearchgate.net

Cyclobutene Diesters: These four-membered ring structures serve as versatile precursors to the alkyl citrate core. publish.csiro.auresearchgate.net A formal [2+2] cycloaddition between a silyl (B83357) ketene (B1206846) acetal (B89532) and an acetylene (B1199291) diester can generate the cyclobutene diester with good stereoselectivity. publish.csiro.auresearchgate.net This approach is efficient and sets the stage for the construction of the densely functionalized core. publish.csiro.auresearchgate.net

Bicyclic Lactones: The acid-mediated rearrangement of cyclobutene diesters, involving desilylation, intramolecular oxa-Michael addition, and cyclobutanone (B123998) ring opening, leads to the formation of a key bicyclic lactone intermediate. publish.csiro.auresearchgate.net This crystalline intermediate allows for the orthogonal protection of the carboxylic acid groups, which is crucial for subsequent selective manipulations. publish.csiro.au X-ray analysis of this bicyclic lactone has been instrumental in confirming the relative stereochemistry of the core structure. publish.csiro.au

Other important building blocks include:

Aldehydes: Aldehyde fragments are essential for coupling with other components to build the carbon skeleton. publish.csiro.au For instance, an aldehyde can be prepared from the bicyclic lactone through a series of functional group manipulations. publish.csiro.au

Vinyl Iodides and Vinylzincs: These organometallic reagents are used to introduce the alkyl side chain with stereocontrol. publish.csiro.auresearchgate.net For example, a diastereoselective vinylzinc addition to an aldehyde has been a key step in establishing a critical stereocenter. publish.csiro.auresearchgate.net

Intermediate/Building Block Role in Synthesis Key Formation Reaction
Cyclobutene DiesterPrecursor to the alkyl citrate coreFormal [2+2] cycloaddition
Bicyclic LactoneKey intermediate for orthogonal protectionAcid-mediated rearrangement of cyclobutene diester
AldehydeCoupling partner for side chain introductionOxidation of a primary alcohol
Vinylzinc ReagentIntroduction of the side chain with stereocontrolReaction of an alkyne with zinc

Stereoselective Synthetic Methodologies (e.g., Asymmetric Reactions, Diastereoselective Transformations)

Achieving the correct stereochemistry is a paramount challenge in the synthesis of this compound. Chemists have employed a variety of stereoselective methodologies to control the formation of the multiple chiral centers. nih.gov

Asymmetric Vinylzinc Addition: This method has been successfully used to create a key stereocenter in the side chain of Citrafungin A. researchgate.netnih.gov The use of a chiral auxiliary, such as (+)-MIB (2-methylisborneol), can induce high diastereoselectivity in the addition of a vinylzinc reagent to an aldehyde. publish.csiro.au

Formal [2+2] Cycloaddition: The cycloaddition used to form the initial cyclobutene diester can be rendered stereoselective by using a chiral ketene silyl acetal derived from an optically pure lactone. publish.csiro.aulookchem.com This sets the stereochemistry of the core early in the synthesis.

Oxa-Michael/Cyclobutanone Ring-Opening Cascade: This cascade reaction, which transforms the cyclobutene diester into the bicyclic lactone, proceeds with a high degree of stereocontrol, preserving the stereochemical information established in the cycloaddition step. researchgate.netnih.gov

Diastereoselective Alkylation: In other approaches to similar alkyl citrates, diastereoselective alkylation of a chiral 1,3-dioxolan-2-one has been a key step in setting a stereocenter. acs.org

Substrate-Controlled Reactions: In some instances, the inherent stereochemistry of a substrate can direct the outcome of a reaction. For example, the reduction of a ketone can proceed with some level of diastereoselectivity due to the influence of existing stereocenters in the molecule. researchgate.net

Protecting Group Strategies and Functional Group Transformations

The synthesis of a complex molecule like this compound, with its multiple reactive functional groups (carboxylic acids, alcohols), necessitates a carefully planned protecting group strategy. bham.ac.uksioc-journal.cn Orthogonal protecting groups, which can be removed under different conditions, are essential for selectively unmasking functional groups at specific stages of the synthesis. bham.ac.uk

Orthogonal Protection of Carboxylic Acids: The use of different ester protecting groups, such as t-butyl and methyl esters, allows for the selective deprotection of one carboxylic acid in the presence of others. publish.csiro.auresearchgate.net For instance, t-butyl esters can be removed under acidic conditions (e.g., with trifluoroacetic acid), while methyl esters are typically cleaved under basic conditions. publish.csiro.auacs.org The bicyclic lactone intermediate is particularly valuable as it provides inherent orthogonal protection for one of the carboxylic acids. publish.csiro.au

Protection of Alcohols: Silyl ethers, such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBS) ethers, are commonly used to protect alcohol functionalities. publish.csiro.au These groups are stable to a range of reaction conditions and can be removed with fluoride (B91410) reagents like hydrogen fluoride-pyridine complex (HF·pyridine) or tetrabutylammonium (B224687) fluoride (TBAF). publish.csiro.auorgsyn.org

Functional Group Transformations: A variety of functional group transformations are employed throughout the synthesis. These include:

Oxidations: Alcohols are oxidized to aldehydes using reagents like Dess-Martin periodinane (DMP). publish.csiro.au

Reductions: Ketones can be reduced to alcohols. researchgate.net

Esterification: Carboxylic acids are converted to esters using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). publish.csiro.au

Olefin Metathesis: Cross-metathesis reactions have been used to construct the carbon backbone of related natural products. publish.csiro.aulookchem.com

Formal Synthesis Routes and Convergent Strategies

A formal synthesis is one in which a known intermediate that has previously been converted to the final natural product is synthesized. publish.csiro.auresearchgate.net Several formal syntheses of Citrafungin A, an analogue of this compound, have been reported. publish.csiro.auresearchgate.netresearchgate.net These routes often employ convergent strategies, where different fragments of the molecule are synthesized independently and then joined together at a late stage. slideshare.netscholarsresearchlibrary.comwikipedia.org

A formal synthesis of (+)-Citrafungin A by Rizzacasa and coworkers involved the synthesis of a tetra-t-butyl ester of Citrafungin A. publish.csiro.auresearchgate.net This was achieved by the esterification of a complex acid fragment with an isocitrate fragment. publish.csiro.auresearchgate.net This convergent approach allows for the efficient assembly of the target molecule from well-defined building blocks. scholarsresearchlibrary.comwikipedia.org

Another convergent strategy utilizes a formal [2+2] cycloaddition and a subsequent cascade rearrangement to rapidly construct the core structure. researchgate.nethep.com.cn This approach is highly efficient and stereoselective. publish.csiro.auresearchgate.net

The benefits of convergent synthesis include:

Flexibility: It allows for the modification of individual fragments, which can be useful for the synthesis of analogues.

Efficiency: Different fragments can be synthesized simultaneously, potentially saving time. slideshare.net

Semi-Synthesis from Natural Precursors (if applicable)

Semi-synthesis, also known as partial synthesis, is a strategy that utilizes a naturally occurring compound as a starting material to produce a target molecule. wikipedia.org This approach is often more efficient than total synthesis, especially for complex molecules, as nature has already performed many of the difficult synthetic steps. wikipedia.orgmdpi.com

Currently, there is no published information specifically detailing the semi-synthesis of this compound from a natural precursor. However, this strategy is commonly employed for other complex natural products. sioc-journal.cnwikidoc.org For example, the anti-cancer drug paclitaxel (B517696) is commercially produced via semi-synthesis from 10-deacetylbaccatin III, a compound isolated from the needles of the yew tree. wikidoc.org If a closely related natural product to this compound were to be discovered in larger quantities, a semi-synthetic route could become a viable and efficient method for its production.

Methodological Advancements in Alkyl Citrate Synthesis

The complex, stereochemically rich structure of this compound has made its synthesis a significant challenge, spurring the development of novel and efficient synthetic methods. rsc.org Early total syntheses laid the groundwork, often employing strategies like asymmetric aldol (B89426) reactions and diastereoselective alkylations to construct the core. imperial.ac.ukacs.org However, more recent research has focused on developing more streamlined and scalable approaches.

One of the most significant recent advancements is the flow-assisted synthesis of alkyl citrates. nih.gov This methodology utilizes continuous-flow chemistry to perform multiple synthetic steps in sequence without isolating intermediates. A key sequence in this approach involves the generation of a ketene silyl acetal, a formal [2+2] cycloaddition reaction, and a subsequent methanolysis cascade. nih.gov This process efficiently generates a highly substituted and stereodefined tetrahydrofuran (B95107) intermediate, which is a crucial precursor to the alkyl citrate core. The flow-based method offers advantages in terms of safety, scalability, and reaction efficiency, representing a modern approach to the synthesis of this class of natural products. nih.gov

Another powerful strategy is the cyclobutene diester approach . publish.csiro.aupublish.csiro.au This method utilizes a formal [2+2] cycloaddition to create a cyclobutene diester intermediate. A subsequent oxa-Michael/cyclobutanone ring-opening cascade reaction then forms the highly functionalized alkyl citrate core. researchgate.net A key advantage of this route is that it directly installs the correct oxidation state at the citrate center, avoiding potentially problematic oxidation steps later in the synthesis. researchgate.netpublish.csiro.au This approach has been successfully applied to the total synthesis of Citrafungin A and other related natural products. researchgate.netpublish.csiro.au

These advanced synthetic strategies not only enable the efficient production of this compound and its analogues for biological testing but also contribute valuable new tools to the broader field of organic synthesis.

Molecular Mechanisms of Action of Citrafungin B

Target Identification: Geranylgeranyltransferase I (GGTase I) Inhibition

The primary molecular target of Citrafungin B is identified as Geranylgeranyltransferase I (GGTase I). acs.orgnih.govebi.ac.uk This enzyme is a heterodimeric zinc metalloenzyme responsible for a crucial post-translational modification known as protein prenylation. nih.govasm.orgnih.gov Specifically, GGTase I catalyzes the transfer of a 20-carbon geranylgeranyl pyrophosphate (GGPP) lipid to a cysteine residue within proteins that end in a CaaX motif. ebi.ac.ukasm.orgnih.gov this compound acts as an inhibitor of this enzymatic activity. acs.orgebi.ac.uk

Screening of natural products led to the discovery of this compound as an inhibitor of GGTase I from various pathogenic fungal species, with IC₅₀ values in the micromolar range. acs.orgacs.orgnih.gov

Table 1: Inhibitory Activity (IC₅₀) of this compound against Fungal GGTase I

This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound against Geranylgeranyltransferase I (GGTase I) from different fungal species. The data indicates that this compound has a similar inhibitory effect across these fungi, suggesting the additional olefin in its structure does not significantly alter its activity against the enzyme itself. acs.org

Fungal SpeciesGGTase I IC₅₀ (µM)Reference
Saccharomyces cerevisiae10 acs.org
Candida albicans5.0 acs.org
Cryptococcus neoformans3.0 acs.org
Aspergillus fumigatus2.5 acs.org

GGTase I activity is critical for the proper function and localization of numerous proteins essential for fungal survival and virulence. nih.govembopress.org This enzyme modifies key regulatory proteins, including small GTPases from the Rho, Rac, and Rap subfamilies, which are vital for various cellular processes. embopress.org In the fungus Saccharomyces cerevisiae, the genes encoding the subunits of GGTase I are essential for viability. nih.govtandfonline.com

While not strictly essential for the viability of some pathogenic yeasts like Candida albicans under laboratory conditions, GGTase I plays a crucial role in stress responses, morphogenesis, and pathogenesis. asm.orgasm.org For instance, in C. albicans, GGTase I is required for the yeast-to-hyphal transition, a key virulence factor, and its subunits are necessary for virulence in infection models. nih.gov In Cryptococcus neoformans, GGTase-I activity is important for growth at host physiological temperatures (37°C) and for virulence. asm.org The enzyme's role in modifying proteins that regulate cell wall synthesis, cell polarity, and endocytosis underscores its importance in fungal pathogenesis. asm.orgasm.org

A key feature of GGTase I as an antifungal target is the significant structural divergence between the fungal and mammalian enzymes. researchgate.net The amino acid identity between C. albicans GGTase I and its human counterparts is as low as 30%. nih.govasm.org These differences are particularly notable in critical regions of the active site, such as the isoprenoid-binding pocket and the CaaX peptide-binding site. nih.gov

Structural analysis reveals that the groove where the prenylated product is thought to exit the active site is significantly narrower in C. albicans GGTase-I compared to the mammalian enzyme. nih.gov This and other variations in the active site architecture provide a structural basis for designing inhibitors that are selective for the fungal enzyme, potentially minimizing effects on the host's homologous proteins. researchgate.netnih.gov This selectivity is a crucial attribute for the development of effective and less toxic antifungal agents. frontiersin.org

Downstream Cellular Effects of GGTase I Inhibition

The inhibition of GGTase I by this compound triggers a cascade of downstream cellular events, stemming from the failure to properly modify key protein substrates.

One of the most critical substrates of GGTase I in fungi is the small GTPase Rho1p. asm.orgtandfonline.comresearchgate.net Prenylation—the attachment of the geranylgeranyl lipid group—is essential for anchoring Rho1p to the plasma membrane, where it performs its regulatory functions. asm.orgnih.govnih.gov By inhibiting GGTase I, this compound prevents the geranylgeranylation of Rho1p. asm.org This lack of a lipid anchor disrupts the proper membrane localization of Rho1p, causing it to accumulate in the cytosol. asm.orgnih.gov This mislocalization renders Rho1p unable to interact with its downstream effectors at the cell membrane, effectively blocking its function. asm.org

The mislocalization of Rho1p has a direct and severe impact on the integrity of the fungal cell wall. asm.org Rho1p is the regulatory subunit of the 1,3-β-D-glucan synthase complex, a critical enzyme system responsible for synthesizing 1,3-β-D-glucan, the primary structural polymer of the fungal cell wall. researchgate.netnih.govnih.gov The catalytic subunit of this complex is known as Fks1. asm.orgnih.gov

The activation of Fks1 is dependent on its interaction with membrane-bound Rho1p. asm.org When GGTase I is inhibited, the resulting failure to localize Rho1p to the membrane prevents the activation of 1,3-β-D-glucan synthase. asm.org This leads to a significant reduction in the amount of 1,3-β-D-glucan in the cell wall, compromising its structural integrity and making the cell susceptible to osmotic stress. asm.orgnih.gov This mechanism is particularly significant as the fungal cell wall is absent in human cells, making it an excellent target for selective antifungal therapy. frontiersin.orgnih.gov

The disruption of Rho1p function and the subsequent weakening of the cell wall have profound implications for fungal cellular processes, culminating in growth arrest. asm.orgasm.org The cell wall is essential for maintaining cell shape, protecting against environmental stresses, and facilitating organized growth and cell division. nih.govnih.gov Inhibition of GGTase I and the resulting defects in cell wall biosynthesis lead to severe morphological abnormalities, an inability to properly form hyphae in dimorphic fungi, and a halt in proliferation. asm.orgnih.govasm.org

The antifungal activity of this compound, measured by its Minimum Inhibitory Concentration (MIC), demonstrates its ability to arrest fungal growth. acs.orgacs.org

Table 2: Antifungal Activity (MIC) of this compound

Fungal SpeciesMIC (µM)Reference
Saccharomyces cerevisiae0.40 acs.org
Candida albicans1.8 acs.org
Candida glabrata14 acs.org
Candida tropicalis3.5 acs.org
Cryptococcus neoformans55 acs.org
Aspergillus fumigatus55 acs.org

The collective cellular defects—impaired protein localization, crippled cell wall synthesis, and morphological disorganization—ultimately lead to a fungistatic or fungicidal effect, highlighting the efficacy of targeting GGTase I with inhibitors like this compound. acs.orgasm.org

Mechanistic Studies at the Molecular and Cellular Level

The investigation into the molecular and cellular mechanisms of this compound has pinpointed its specific target and downstream effects on fungal viability. The compound operates by disrupting a crucial enzymatic process required for the proper assembly and function of the fungal cell wall.

Enzyme Kinetic Analysis (e.g., IC50 Determination, Ki values)

The primary molecular target of this compound has been identified as geranylgeranyltransferase type I (GGTase I). nih.govresearchgate.netebi.ac.ukresearchgate.net This enzyme is a member of the prenyltransferase family and is essential for the post-translational modification of specific proteins in fungi. ebi.ac.ukresearchgate.net The inhibitory activity of this compound against this enzyme has been quantified through enzyme kinetic analyses, primarily focusing on the determination of the half-maximal inhibitory concentration (IC50).

Research has shown that this compound, along with its analog Citrafungin A, inhibits GGTase I from various pathogenic fungal species with IC50 values ranging from 2.5 to 15 µM. nih.govresearchgate.netacs.org This inhibition disrupts the enzyme's function, leading to the observed antifungal effects, which manifest as minimum inhibitory concentration (MIC) values between 0.40 and 55 µM against a range of fungi. nih.govacs.org

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. acs.orgnumberanalytics.com While closely related, the inhibition constant (Ki) is an intrinsic measure of the binding affinity between the inhibitor and the enzyme. bu.edu The Ki value is independent of the enzyme concentration, whereas the IC50 value can be influenced by it. acs.org The relationship between these two values is dependent on the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). bu.eduresearchgate.net For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme. mdpi.compublish.csiro.au Specific Ki values for the interaction between this compound and fungal GGTase I are not detailed in the available literature.

CompoundTarget EnzymeReported IC50 Range (µM)Reported MIC Range (µM)Reference
Citrafungin A and BFungal Geranylgeranyltransferase I (GGTase I)2.5 - 150.40 - 55 nih.govresearchgate.netacs.org

Protein-Ligand Interaction Studies (e.g., Binding Assays, Structural Biology of Enzyme-Inhibitor Complexes)

The characterization of how an inhibitor like this compound physically interacts with its target enzyme, GGTase I, is fundamental to understanding its mechanism of action and for guiding further drug development. Such investigations typically involve binding assays and structural biology techniques.

Binding Assays: These experimental methods are designed to quantify the binding affinity between a protein and a ligand. nih.gov Techniques like surface plasmon resonance (SPR), time-resolved fluorescence resonance energy transfer (TR-FRET), or NanoBRET binding assays can provide quantitative data on association and dissociation rates, ultimately determining the dissociation constant (Kd) or inhibition constant (Ki). nih.govpublish.csiro.aufrontiersin.org These assays confirm direct physical interaction and measure its strength. For membrane-associated proteins or complexes, specialized labeling and assay conditions are often required. lookchem.com While this compound is known to inhibit GGTase I, specific data from binding assays detailing the kinetics of this interaction are not extensively documented in the public domain.

Structural Biology: The most definitive insights into protein-ligand interactions come from determining the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution. emcrit.orgnih.gov X-ray crystallography and cryo-electron microscopy are powerful techniques used to visualize the precise binding mode of an inhibitor within the enzyme's active site. nih.gov These structures can reveal the specific amino acid residues involved in the interaction, the conformational changes in the enzyme upon inhibitor binding (an "induced fit" model), and the network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.gov Such structural information is invaluable for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity. emcrit.org To date, a high-resolution crystal structure of this compound in complex with fungal GGTase I has not been reported in the reviewed literature.

Cellular Assays for Target Engagement and Pathway Perturbation

To confirm that an inhibitor reaches and interacts with its intended target within a living cell, researchers employ cellular target engagement assays. nih.govresearchgate.net These assays bridge the gap between biochemical activity and cellular effects. Methods like the Cellular Thermal Shift Assay (CETSA) can verify that a compound binds to its target protein in the complex intracellular environment, leading to the protein's stabilization. researchgate.netresearchgate.netresearchgate.net

The primary molecular mechanism of this compound—the inhibition of GGTase I—initiates a cascade of downstream effects, or pathway perturbations. Fungal GGTase I is responsible for attaching a geranylgeranyl lipid anchor to the C-terminus of specific target proteins, a process known as protein prenylation. researchgate.netresearchgate.net A key substrate for this enzyme in fungi is Rho1p, a small GTPase that acts as a regulatory subunit of the 1,3-β-D-glucan synthase complex. researchgate.netresearchgate.net This complex is integral to the synthesis of β-glucan, a primary structural component of the fungal cell wall.

By inhibiting GGTase I, this compound prevents the geranylgeranylation of Rho1p. This modification is critical for the proper localization and function of Rho1p at the plasma membrane. Without its lipid anchor, Rho1p cannot effectively activate 1,3-β-D-glucan synthase. The resulting pathway perturbation is the disruption of cell wall biosynthesis, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. researchgate.netresearchgate.net Cellular assays can be designed to detect these downstream consequences, such as quantifying the levels of β-glucan in the cell wall or observing morphological changes indicative of cell wall stress following treatment with this compound.

Advanced Imaging Techniques for Subcellular Localization Studies of Perturbed Fungal Components

Advanced imaging techniques are critical for visualizing the spatial and temporal effects of a compound on cellular structures and protein localization. While specific imaging studies focused on this compound's effects are not detailed in the available literature, the known mechanism of action allows for hypotheses on how such techniques could be applied.

Given that this compound's ultimate effect is the disruption of the cell wall, techniques like confocal or super-resolution microscopy could be used to visualize these perturbations. Fungal cells could be stained with fluorescent dyes that bind to specific cell wall components, such as Calcofluor White for chitin (B13524) or aniline (B41778) blue for β-glucan. Treatment with this compound would be expected to lead to abnormal or depleted staining of β-glucan, revealing defects in the cell wall's integrity.

Furthermore, these imaging modalities can be used to study the subcellular localization of proteins. In the context of this compound, one could visualize a fluorescently tagged Rho1p protein. In healthy cells, Rho1p would be localized to the plasma membrane and sites of active cell growth (e.g., the bud tip in yeast). Following treatment with this compound, which prevents the addition of the membrane-anchoring geranylgeranyl group, it is hypothesized that Rho1p would become mislocalized, likely accumulating in the cytoplasm. Visualizing this change in localization would provide direct evidence of target engagement and pathway perturbation within the intact cell.

Comparative Mechanisms with Other Classes of Antifungal Agents (Non-Clinical Focus)

The mechanism of action of this compound distinguishes it from other major classes of antifungal agents, highlighting its potential as a novel therapeutic approach. A comparison reveals different molecular targets and modes of action aimed at disrupting fungal viability.

Echinocandins (e.g., Caspofungin, Micafungin): Like this compound, echinocandins also disrupt the cell wall by targeting the 1,3-β-D-glucan synthase complex. However, their mechanism is more direct. Echinocandins are non-competitive inhibitors that bind directly to the Fks1 subunit of the glucan synthase enzyme, halting glucan polymerization. In contrast, this compound acts one step upstream by inhibiting GGTase I, thereby preventing the necessary post-translational activation of the Rho1p regulatory subunit of the same enzyme complex. researchgate.netresearchgate.net

Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene). This enzyme is crucial in the biosynthetic pathway of ergosterol (B1671047), the primary sterol in fungal cell membranes. Inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function. This is fundamentally different from this compound's targeting of a protein modification pathway related to the cell wall.

Polyenes (e.g., Amphotericin B): Polyenes also act on the cell membrane. Their mechanism involves binding directly to ergosterol within the membrane, forming pores or channels. This interaction leads to increased membrane permeability, leakage of essential intracellular ions and molecules, and eventual cell death. Unlike this compound, the action of polyenes is a direct physical disruption of the membrane rather than enzymatic inhibition.

5-Fluorocytosine (5-FC): This agent acts as an antimetabolite. It is taken up by fungal cells and converted into 5-fluorouracil (B62378) (5-FU), which is then incorporated into RNA, disrupting protein synthesis. A metabolite of 5-FU also inhibits thymidylate synthetase, which interferes with DNA synthesis. This mechanism, targeting nucleic acid and protein synthesis, is entirely distinct from the cell wall-directed action of this compound.

The unique target of this compound, a fungal-specific GGTase I that shows little homology to its human counterpart, presents a promising avenue for developing selective antifungal agents with a novel mechanism of action. researchgate.netresearchgate.net

Non Clinical Biological Activity and Efficacy Studies of Citrafungin B

In Vitro Antifungal Activity Spectrum

Minimum Inhibitory Concentration (MIC) Determinations against Diverse Fungal Species (e.g., pathogenic fungi, yeast)

Citrafungin B was identified as a fungal metabolite belonging to the alkylcitrate family. Initial studies demonstrated its potential as an antifungal agent by inhibiting geranylgeranyltransferase type I (GGTase I) in various pathogenic fungi. Across the fungal species evaluated in the discovery study, this compound exhibited antifungal activity with Minimum Inhibitory Concentration (MIC) values reported to be in the range of 0.40 to 55 µM nih.gov. However, the specific species tested and their individual MIC values were not detailed in the foundational publication, precluding the creation of a detailed data table.

Fungicidal versus Fungistatic Activity Profile

There is no publicly available scientific literature that characterizes the activity of this compound as either fungicidal (capable of killing fungal cells) or fungistatic (inhibiting fungal growth). Determining this profile typically requires further specialized studies, such as time-kill assays or comparison of minimum fungicidal concentration (MFC) to the MIC, for which data on this compound has not been published.

Activity against Laboratory and Environmentally Isolated Fungal Strains

The initial report on this compound does not differentiate its activity against specific laboratory-adapted strains versus environmentally isolated fungal strains nih.gov. Such comparative efficacy studies are crucial for understanding the broader potential of an antifungal compound but are not available in the published literature for this compound.

Ex Vivo and In Vivo Efficacy Models (Non-Mammalian and Non-Human Focus)

Fungal Cell Culture Models for Efficacy Assessment and Cellular Response

There are no published studies detailing the use of this compound in fungal cell culture models. Research in this area would be necessary to assess its efficacy and observe the cellular-level responses of fungi to the compound, but this information is not currently available.

Simple Organism Models of Fungal Infection (e.g., C. elegans, G. mellonella)

Data regarding the efficacy of this compound in simple organism models of fungal infection, such as the nematode Caenorhabditis elegans or the greater wax moth larva Galleria mellonella, are absent from the scientific literature. These models are instrumental in the early assessment of a compound's in vivo potential, but no such studies involving this compound have been published.

Microbial Biofilm Inhibition Studies

No studies detailing the efficacy or mechanisms of this compound in the inhibition or eradication of microbial biofilms, such as those formed by Candida species, were identified.

Synergistic and Antagonistic Effects with Other Research Compounds in Non-Clinical Models

There is no available data from in vitro or in vivo non-clinical models that evaluates the synergistic or antagonistic interactions of this compound when used in combination with other antifungal agents or research compounds.

Research into Resistance Mechanisms in Fungi to this compound (excluding clinical resistance)

Specific research elucidating the molecular or cellular mechanisms by which fungi might develop resistance to this compound in a non-clinical setting is not available. General mechanisms of fungal resistance to antifungal agents include target alteration, overexpression of the drug target, upregulation of efflux pumps, and activation of stress response pathways, but these have not been specifically studied in the context of this compound. nih.govnih.govmdpi.com

Elucidation of Structure-Activity Relationships (SAR) through Biological Assays of Synthetic Analogues

No publications were found that describe the synthesis of this compound analogues and the subsequent investigation into their structure-activity relationships. Such studies are crucial for understanding the chemical moieties responsible for a compound's biological activity and for optimizing lead compounds in drug discovery. wikipedia.orgoncodesign-services.com

Due to the absence of specific research data for this compound in these areas, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article sections at this time.

Advanced Research Methodologies in Citrafungin B Studies

High-Throughput Screening (HTS) Approaches in Natural Product Discovery and Mechanistic Elucidation

High-Throughput Screening (HTS) has become a cornerstone in drug discovery, enabling the rapid testing of vast libraries of chemical compounds against specific biological targets. wikipedia.orgbmglabtech.comnih.gov This automated process is crucial for identifying novel bioactive molecules from natural sources. wikipedia.orgjapsonline.com In the context of antifungal drug discovery, HTS allows for the screening of thousands of microbial extracts or purified natural products to identify compounds with the potential to inhibit fungal growth. bmglabtech.comnih.gov

The discovery of new antifungal agents often involves screening for compounds that can inhibit essential fungal enzymes. researchgate.net For instance, HTS assays can be designed to identify inhibitors of enzymes like geranylgeranyltransferase I (GGTase I), the target of Citrafungin B. nih.gov These assays are typically performed in microtiter plates, allowing for the simultaneous testing of numerous compounds. wikipedia.org The process generally involves several key steps: sample and compound library preparation, automation of the method, configuration of a robotic workstation, and data acquisition and analysis. bmglabtech.com

Table 1: Key Aspects of High-Throughput Screening in Antifungal Discovery

FeatureDescriptionRelevance to this compound Discovery
Principle Automated testing of large compound libraries against biological targets. bmglabtech.comIdentification of natural products with antifungal activity.
Target-Based Screening Assays designed to measure the inhibition of a specific molecular target, such as an enzyme. japsonline.comScreening for inhibitors of GGTase I. nih.gov
Phenotypic Screening Assays that measure the overall effect of a compound on a cell or organism.Assessing the inhibition of fungal growth.
Automation Use of robotics and automated systems for liquid handling, incubation, and data reading. wikipedia.orgEnables rapid screening of thousands of compounds. bmglabtech.com
Hit Identification Identification of compounds that show desired activity in the primary screen.Initial discovery of microbial extracts or compounds with GGTase I inhibitory activity.

Omics Technologies in Mechanistic Characterization (e.g., Proteomics, Metabolomics in Fungal Systems)

"Omics" technologies, such as proteomics and metabolomics, provide a global view of the molecular changes within an organism in response to a specific stimulus, such as treatment with an antifungal agent. These approaches are invaluable for characterizing the mechanism of action of compounds like this compound. researchgate.net

Proteomics involves the large-scale study of proteins, their structures, and their functions. In the context of fungal systems, proteomics can be used to identify the protein targets of a drug and to understand the cellular pathways that are affected. For example, treating a fungus with this compound and analyzing the subsequent changes in the proteome could reveal alterations in proteins involved in the isoprenoid biosynthesis pathway, confirming the inhibition of GGTase I and identifying other potential downstream effects.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.gov By analyzing the metabolome of a fungus treated with this compound, researchers can identify changes in metabolic pathways. researchgate.net For instance, a decrease in geranylgeranylated proteins and an accumulation of their precursors would be expected upon inhibition of GGTase I. This approach can provide a detailed picture of the biochemical consequences of drug action. nih.gov The integration of proteomics and metabolomics data can offer a comprehensive understanding of the symbiotic and metabolic relationships within fungal systems. mdpi.com

The application of these omics technologies has been crucial in exploring the vast biosynthetic potential of fungi for secondary metabolites. researchgate.netmdpi.com

Table 2: Application of Omics Technologies in Fungal Research

Omics TechnologyFocus of StudyApplication in this compound Research
Proteomics Large-scale analysis of proteins.Identifying protein targets and downstream effects of GGTase I inhibition.
Metabolomics Comprehensive analysis of metabolites. nih.govCharacterizing the metabolic consequences of GGTase I inhibition. researchgate.net
Transcriptomics Study of the complete set of RNA transcripts.Understanding the genetic response to this compound treatment.
Genomics Analysis of the complete genome. researchgate.netIdentifying the biosynthetic gene cluster responsible for this compound production. nih.gov

Advanced Spectroscopic Techniques for Structural and Conformational Analysis of Biomolecular Interactions

The precise structural elucidation of complex natural products like this compound relies heavily on advanced spectroscopic techniques. numberanalytics.comarcjournals.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly crucial in this regard. numberanalytics.comarcjournals.orgslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful method for determining the atomic structure of organic molecules. measurlabs.com It provides detailed information about the type, quantity, and arrangement of atoms within a molecule. measurlabs.com For a molecule like this compound, 1D NMR (¹H and ¹³C) and 2D NMR techniques (such as COSY, HSQC, and HMBC) are employed to piece together its complex structure. numberanalytics.comslideshare.net These techniques help in establishing the connectivity of atoms and the relative stereochemistry of the molecule. libretexts.org NMR is also used to study the conformation of molecules and their interactions with biological targets, providing insights into the binding mode of this compound to GGTase I. msu.edu

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. arcjournals.org High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, which is a critical piece of information in the structure elucidation process. nih.gov Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule. arcjournals.org

The combination of these advanced spectroscopic methods allows for the unambiguous determination of the chemical structure of novel natural products. numberanalytics.comnih.govresearchgate.net

Table 3: Spectroscopic Techniques in Natural Product Analysis

TechniqueInformation ProvidedApplication to this compound
1D NMR (¹H, ¹³C) Information on the chemical environment of individual protons and carbons. libretexts.orgInitial structural characterization.
2D NMR (COSY, HSQC, HMBC) Correlation between different nuclei, revealing connectivity. numberanalytics.comDetailed structural elucidation and assignment of all atoms.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. arcjournals.orgDetermination of molecular formula and structural fragments.
High-Resolution MS (HRMS) Highly accurate molecular formula. nih.govConfirmation of the elemental composition.

Computational Modeling and Molecular Dynamics Simulations

Computational approaches play a vital role in modern drug discovery, providing insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bioinformation.netnih.gov In the study of this compound, docking simulations are used to predict how the molecule binds to its target enzyme, GGTase I. nih.goveurekaselect.com By modeling the interaction between this compound and the active site of GGTase I, researchers can identify key amino acid residues involved in the binding and understand the structural basis of inhibition. bioinformation.netmdpi.com This information is invaluable for the rational design of more potent and selective inhibitors.

In silico methods can be used to predict the potential biological targets of a compound and the pathways it might affect. nih.gov For a novel natural product like this compound, these predictive tools can help to formulate hypotheses about its mechanism of action before extensive experimental validation. frontiersin.org By comparing the structure of this compound to databases of known bioactive compounds, it is possible to predict its likely targets and biological activities. uran.uanih.gov Pathway analysis tools can then be used to understand the broader biological context of these predicted interactions.

Molecular Dynamics (MD) Simulations provide a way to study the dynamic behavior of molecules over time. nih.govanalis.com.mysamipubco.comekb.eg An MD simulation of the this compound-GGTase I complex can reveal how the inhibitor and the enzyme move and interact with each other in a simulated physiological environment. mdpi.com This can provide insights into the stability of the binding and the conformational changes that may occur upon binding. nih.gov

Application of Chemoinformatics and Data Mining in Natural Product Research

Chemoinformatics combines computer and information science to address a range of chemical problems, and it has become an essential tool in natural product research. mdpi.comu-strasbg.frwhiterose.ac.uk

Data Mining of large chemical and biological databases is a key aspect of modern drug discovery. researchgate.net In the context of natural products, data mining can be used to identify novel compounds with desired biological activities. oup.com For example, by mining databases of fungal metabolites, it may be possible to identify other compounds with structural similarities to this compound that could also act as GGTase I inhibitors. mdpi.comwiley.com

Chemoinformatics tools are also used for:

Virtual Screening: Screening large compound libraries in silico to identify potential hits. idrblab.org

QSAR (Quantitative Structure-Activity Relationship) Modeling: Building mathematical models that relate the chemical structure of a compound to its biological activity. acs.orgnih.gov These models can then be used to predict the activity of new, untested compounds.

Chemical Space Analysis: Visualizing and analyzing the structural diversity of natural product libraries. nih.govbioconductor.org

These computational approaches, when integrated with experimental techniques, create a powerful platform for the discovery and development of new drugs from natural sources. dtu.dk

Future Perspectives and Research Directions for Citrafungin B

Unexplored Biological Activities and Novel Targets (Non-Clinical Context)

The known biological activity of Citrafungin B centers on its potent inhibition of fungal GGTase I. However, the full spectrum of its biological interactions is likely more complex and warrants deeper investigation. Future research should aim to uncover additional molecular targets and biological pathways modulated by this compound.

Target Validation and Off-Target Effects: While GGTase I is the confirmed primary target, comprehensive target validation studies are necessary to confirm its exclusivity. Advanced proteomics and chemical biology approaches could identify potential off-target interactions in various fungal species. Understanding these interactions is crucial for developing this compound as a highly specific molecular probe. GGTase-I inhibitors are also being explored for their potential in treating a range of human diseases, suggesting that the broader biological effects of inhibiting this enzyme are of significant interest. nih.gov

Modulation of Fungal Pathogenesis: Protein geranylgeranylation is critical for the function of numerous signaling proteins, such as those in the Rho and Ras superfamilies, which regulate key aspects of fungal development, morphogenesis, and virulence. Research could explore how the specific inhibition of GGTase I by this compound affects these broader cellular processes beyond simple growth inhibition. For instance, investigating its impact on biofilm formation, stress response pathways, and the expression of virulence factors could reveal novel applications in studying fungal pathogenesis.

Synergistic Activities: An important area of exploration is the potential for synergistic interactions between this compound and other classes of antifungal agents. By weakening the cell wall through GGTase I inhibition, this compound might sensitize fungi to compounds that target other cellular components, such as the cell membrane (e.g., azoles) or other cell wall synthases.

Engineering Biosynthetic Pathways for Enhanced Production or Novel Derivatives

Like many fungal natural products, this compound is likely synthesized by a complex biosynthetic gene cluster (BGC) encoding enzymes such as a polyketide synthase (PKS). uni-hannover.demdpi.com Identifying and engineering this pathway is a critical step toward sustainable production and the generation of novel, structurally diverse analogs.

Identification and Characterization of the BGC: The first step is to identify the complete BGC responsible for this compound production in its native fungal host. Modern genome mining tools, such as antiSMASH and PRISM, can predict BGCs based on the presence of core biosynthetic enzymes. floraandfona.org.in Once a candidate cluster is identified, its role can be confirmed through targeted gene knockout or heterologous expression in a well-characterized host like Aspergillus nidulans. mdpi.comfrontiersin.org

Heterologous Expression and Yield Optimization: Transferring the identified BGC into a robust, genetically tractable heterologous host is a key strategy for improving production titers. frontiersin.org Hosts like Saccharomyces cerevisiae or other filamentous fungi can be engineered to provide the necessary precursors and cofactors, overcoming the limitations of the native producer, which may be slow-growing or difficult to cultivate. nih.gov

Combinatorial Biosynthesis and PKS Engineering: With the BGC in hand, the door opens to creating novel derivatives through biosynthetic engineering. The modular nature of polyketide synthases allows for rational modifications, such as domain swapping or site-directed mutagenesis, to alter the polyketide backbone. nih.govrsc.orgmdpi.com Tailoring enzymes within the cluster (e.g., oxidoreductases, transferases) could also be modified or supplemented with enzymes from other pathways to generate a library of new alkylcitrate compounds with potentially improved potency or novel biological activities. uni-hannover.de

Integration with Synthetic Biology Approaches for Tailored Molecule Design

Synthetic biology offers a powerful toolkit to move beyond simple pathway engineering and toward the rational design of novel molecules and production systems. nih.govfrontiersin.orgnih.govsemanticscholar.org Applying these tools to the this compound pathway could enable precise control over its production and diversification.

Development of Genetic Tools: A foundational step is the development of advanced genetic tools for the native producer or selected heterologous host. This includes robust CRISPR-Cas9 systems for precise genome editing, libraries of characterized promoters and terminators for predictable gene expression, and biosensors for monitoring metabolite production in real-time. uwa.edu.au

Refactoring Biosynthetic Pathways: The native BGC can be "refactored" by redesigning the genetic architecture for optimal expression in a chosen chassis organism. This involves codon optimization, arranging genes into synthetic operons under the control of strong inducible promoters, and balancing enzyme expression levels to maximize flux through the pathway and prevent the accumulation of toxic intermediates.

Role of this compound as a Research Tool in Mycological and Cell Biology Studies

The specificity of this compound for GGTase I makes it a valuable chemical probe for dissecting fundamental biological processes in fungi and other eukaryotes.

Probing Protein Prenylation: Protein prenylation is a crucial lipid modification that governs the subcellular localization and function of a wide array of proteins. nih.govresearchgate.net As a specific GGTase I inhibitor, this compound can be used to study the consequences of blocking this specific branch of the prenylation pathway. This can help identify proteins that are exclusively geranylgeranylated and elucidate their roles in cellular signaling, membrane trafficking, and cytoskeletal organization. nih.govnih.gov

Investigating Fungal Cell Wall Dynamics: The fungal cell wall is a dynamic structure that is essential for viability and is a primary target for antifungal drugs. frontiersin.org this compound provides a tool to specifically inhibit a key upstream process—the prenylation of Rho GTPases required for activating β-(1,3)-glucan synthase. Its use in mycological studies can help unravel the complex regulatory networks that coordinate cell wall synthesis during different stages of fungal growth and morphogenesis.

Dissecting Host-Pathogen Interactions: The ability of fungal pathogens to invade host tissues is dependent on proper cell signaling and morphogenesis. This compound could be used in non-clinical infection models to investigate how the inhibition of geranylgeranylation affects fungal virulence mechanisms, such as hyphal penetration, immune evasion, and the formation of specialized infection structures.

Development of Advanced In Vitro Fungal Models for Compound Evaluation

To better predict the efficacy of antifungal compounds like this compound, there is a growing need for advanced in vitro models that more accurately mimic the in vivo environment of a fungal infection.

3D Spheroid and Biofilm Models: Traditional antifungal testing is often performed on planktonic cells in liquid culture, which does not reflect the complex, structured communities (biofilms) that fungi form during infections. Three-dimensional (3D) fungal spheroids or lab-grown biofilms provide a more physiologically relevant context, complete with an extracellular matrix and gradients of nutrients and oxygen. Evaluating this compound in these models could provide more accurate insights into its ability to penetrate fungal masses and act on cells in different metabolic states.

Organ-on-a-Chip Infection Models: A cutting-edge approach involves the use of microfluidic organ-on-a-chip (OOC) technology to simulate human tissues. nih.gov For example, a "lung-on-a-chip" can be constructed with human lung epithelial and endothelial cells, allowing researchers to model the process of fungal invasion and the host immune response. dynamic42.comleibniz-gemeinschaft.deselectscience.net These models enable real-time visualization of host-pathogen interactions and provide a dynamic system to test the efficacy of this compound in a near-physiological setting, potentially reducing the reliance on animal models. leibniz-hki.de

The development of these advanced models will be crucial for the preclinical evaluation of this compound and its future derivatives, providing a more robust bridge between initial discovery and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing Citrafungin B, and how can researchers ensure purity and yield?

  • This compound synthesis typically involves multi-step organic reactions, such as polyketide synthase pathways or modular enzymatic assembly. To ensure purity, employ chromatographic techniques (e.g., HPLC, LC-MS) and validate results using nuclear magnetic resonance (NMR) spectroscopy. Detailed protocols should include solvent systems, reaction temperatures, and purification steps. For reproducibility, document deviations and provide raw spectral data in supplementary materials .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirmation?

  • Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) for molecular formula determination, NMR (¹H, ¹³C, 2D-COSY/HSQC) for stereochemical assignment, and X-ray crystallography for absolute configuration. For novel derivatives, comparative analysis with known analogs and spectral databases is essential. Ensure purity (>95%) via HPLC with UV/Vis or evaporative light scattering detection .

Q. What are the recommended storage conditions for this compound to maintain stability in laboratory settings?

  • Store lyophilized this compound in airtight, light-resistant containers at -20°C. For short-term use, dissolve in DMSO (≤10 mM) and aliquot to avoid freeze-thaw cycles. Monitor stability via periodic LC-MS analysis. Refer to safety guidelines for handling hygroscopic or temperature-sensitive compounds .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s antifungal mechanisms while controlling for off-target effects?

  • Use orthogonal assays (e.g., time-kill kinetics, transcriptomic profiling) to differentiate primary targets from secondary interactions. Include negative controls (e.g., non-targeting siRNA, structurally similar inactive analogs) and validate findings with genetic knockout models. Employ statistical power analysis to determine sample size, ensuring adequate replicates to account for biological variability .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?

  • Fit dose-response data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism or R. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For heterogeneous data, apply mixed-effects models or Bayesian hierarchical frameworks. Pre-register analysis plans to mitigate bias .

Q. How can researchers resolve contradictory data on this compound’s efficacy across fungal strains or experimental models?

  • Conduct meta-analyses to identify strain-specific genetic variations (e.g., efflux pump expression, target mutations). Validate discrepancies using isogenic strains or comparative genomics. In the discussion section, contextualize results against prior studies, highlighting methodological differences (e.g., inoculum size, media composition) as potential confounders .

Q. In multi-site studies, how can protocols for this compound testing be standardized to minimize inter-site variability?

  • Develop a centralized protocol with predefined endpoints, calibration standards, and blinded analysis. Use harmonized reagents (e.g., ATCC fungal strains) and cross-validate results through inter-laboratory ring trials. Document site-specific deviations in supplementary materials and adjust for batch effects statistically .

Methodological Considerations

  • Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for experimental documentation, including raw spectra, chromatograms, and step-by-step synthesis protocols in supplementary files .
  • Data Interpretation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid overgeneralization .
  • Conflict Resolution : For contradictory findings, apply triangulation by combining biochemical, genetic, and computational data to strengthen conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.